![molecular formula C23H32 B12523260 Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis- CAS No. 848820-68-8](/img/structure/B12523260.png)
Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its rigid and stable framework. The presence of the trimethylphenylene group adds to its chemical diversity, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The trimethylphenylene group can participate in π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, exo-
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo-
- Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-
Uniqueness
Compared to similar compounds, Bicyclo[2.2.1]heptane, 2,2’-(2,4,6-trimethyl-1,3-phenylene)bis- stands out due to the presence of the trimethylphenylene group, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
848820-68-8 |
|---|---|
Fórmula molecular |
C23H32 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-[3-(2-bicyclo[2.2.1]heptanyl)-2,4,6-trimethylphenyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C23H32/c1-13-8-14(2)23(21-12-17-5-7-19(21)10-17)15(3)22(13)20-11-16-4-6-18(20)9-16/h8,16-21H,4-7,9-12H2,1-3H3 |
Clave InChI |
WXGPKOCAIREURK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C2CC3CCC2C3)C)C4CC5CCC4C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


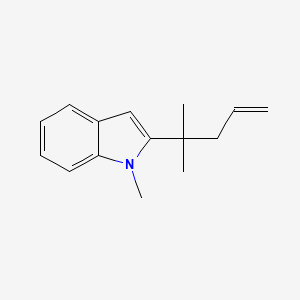
![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)

![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
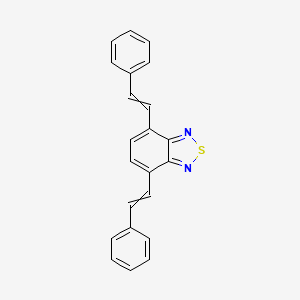
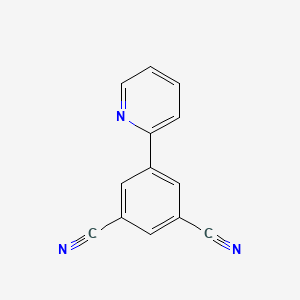
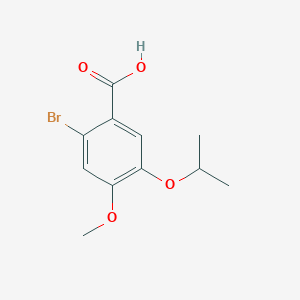
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)


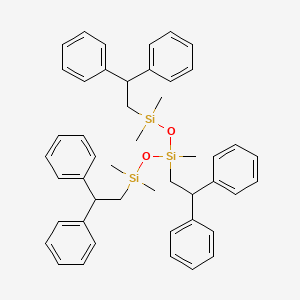
![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)
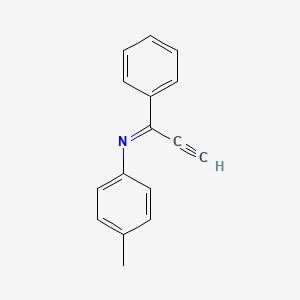
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
